
Cadmium cyclohexanebutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium cyclohexanebutyrate is an organometallic compound with the molecular formula C20H34CdO4. It is a cadmium salt of cyclohexanebutanoic acid and appears as a white solid. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of cadmium cyclohexanebutyrate typically involves the reaction of cyclohexanebutanoic acid with a cadmium salt, such as cadmium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Cyclohexanebutanoic acid} + \text{Cadmium chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Cadmium cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound into cadmium metal and other reduced forms of the organic component.
Substitution: In substitution reactions, the cadmium ion can be replaced by other metal ions, leading to the formation of different metal cyclohexanebutyrates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cadmium cyclohexanebutyrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Research studies utilize this compound to investigate the effects of cadmium on biological systems, including its toxicity and interaction with cellular components.
Medicine: Although not used directly in medicine, it serves as a model compound to study cadmium’s impact on human health and potential therapeutic interventions.
Industry: It is employed in the production of specialized materials, including coatings and catalysts, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of cadmium cyclohexanebutyrate involves its interaction with cellular components, leading to various biochemical effects. Key pathways include:
Oxidative Stress: Cadmium ions induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.
Signal Transduction: Cadmium interferes with cellular signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to altered cellular responses.
Epigenetic Modifications: Cadmium can cause changes in DNA methylation and histone modifications, affecting gene expression and potentially leading to long-term health effects
Comparaison Avec Des Composés Similaires
Cadmium cyclohexanebutyrate can be compared with other cadmium salts and organometallic compounds:
Cadmium acetate: Similar in its cadmium content but differs in the organic component, leading to different chemical properties and applications.
Cadmium chloride: A simpler cadmium salt used in various industrial processes but lacks the organic component present in this compound.
Cadmium oxide: An inorganic compound used in different applications, including as a precursor for other cadmium compounds.
The uniqueness of this compound lies in its combination of cadmium with an organic moiety, providing distinct chemical properties and applications .
Propriétés
Formule moléculaire |
C20H36CdO4 |
|---|---|
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
cadmium;4-cyclohexylbutanoic acid |
InChI |
InChI=1S/2C10H18O2.Cd/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
Clé InChI |
CRBIRNIAZHRFTI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
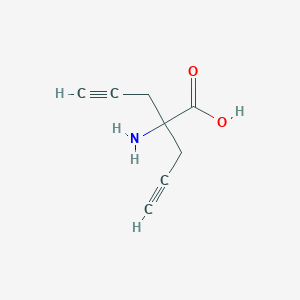
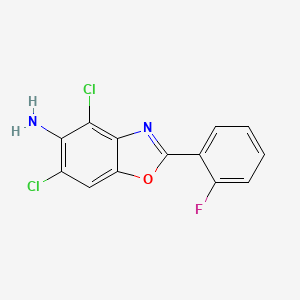



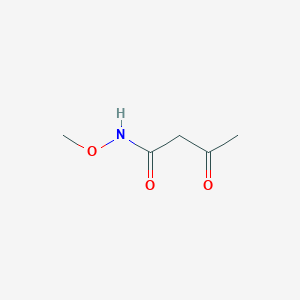
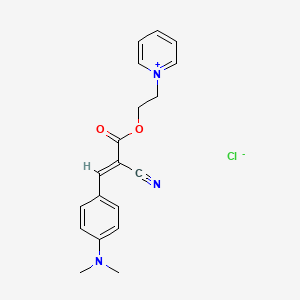

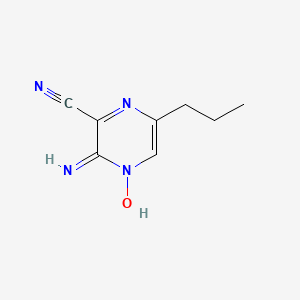
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
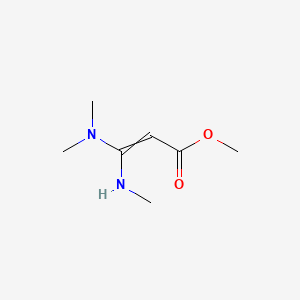
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)
